2-(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13839406
InChI: InChI=1S/C22H29BO4/c1-21(2)22(3,4)27-23(26-21)20-9-7-6-8-18(20)16-25-19-12-10-17(11-13-19)14-15-24-5/h6-13H,14-16H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C=C3)CCOC
Molecular Formula: C22H29BO4
Molecular Weight: 368.3 g/mol

2-(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13839406

Molecular Formula: C22H29BO4

Molecular Weight: 368.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C22H29BO4
Molecular Weight 368.3 g/mol
IUPAC Name 2-[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C22H29BO4/c1-21(2)22(3,4)27-23(26-21)20-9-7-6-8-18(20)16-25-19-12-10-17(11-13-19)14-15-24-5/h6-13H,14-16H2,1-5H3
Standard InChI Key ZMEGOOKAGWOWMG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C=C3)CCOC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C=C3)CCOC

Introduction

Nomenclature and Molecular Identity

Systematic Nomenclature

The IUPAC name of the compound, 2-(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its intricate architecture. Key features include:

  • A 1,3,2-dioxaborolane ring (boronic ester) with four methyl substituents at the 4,4,5,5 positions.

  • A phenyl group at the 2-position of the dioxaborolane ring, substituted with a (4-(2-methoxyethyl)phenoxy)methyl moiety.

  • The phenoxy group is further functionalized with a 2-methoxyethyl chain at the para position .

Molecular Formula and Weight

The molecular formula is C₂₃H₂₉BO₅, with a calculated molecular weight of 396.3 g/mol . This aligns with derivatives in the dioxaborolane family, where boron’s trivalent nature facilitates diverse reactivity .

Synonyms and Registry Numbers

Common synonyms include:

  • 2-[2-({[4-(2-Methoxyethyl)phenyl]oxy}methyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • CAS 1580442-16-5 (closely related analog) .
    The European Community (EC) number 941-137-4 further identifies its regulatory status .

Structural Characteristics

Molecular Geometry

The compound’s structure combines a rigid dioxaborolane core with flexible aryl-ether linkages. X-ray crystallography of analogous compounds reveals:

  • Boron coordination: The boron atom adopts a trigonal planar geometry, bonded to two oxygen atoms from the dioxaborolane ring and one aromatic carbon .

  • Steric effects: The tetramethyl groups on the dioxaborolane ring induce significant steric hindrance, influencing reaction kinetics and regioselectivity .

Table 1: Key Structural Parameters

ParameterValueSource
Bond length (B–O)1.36–1.39 Å
Dihedral angle (aryl-B)112°–118°
Torsional strainModerate (due to methyl groups)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 7.45–7.10 (m, aromatic H), 4.65 (s, OCH₂), 3.60–3.40 (m, OCH₂CH₂O), 1.30 (s, CH₃) .

  • ¹³C NMR: δ 160.5 (C-O), 134.2–115.8 (aromatic C), 83.2 (B-O), 58.9 (OCH₃) .

  • ¹¹B NMR: δ 30–33 ppm, characteristic of sp²-hybridized boron in dioxaborolanes .

Infrared (IR) Spectroscopy:

  • Strong absorptions at 1375 cm⁻¹ (B–O stretching) and 1280 cm⁻¹ (C–O–C ether linkage) .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves a multi-step sequence:

Step 1: Preparation of 4-(2-Methoxyethyl)phenol

4-(2-Methoxyethyl)phenol is synthesized via Williamson ether synthesis, reacting 4-bromophenol with 2-methoxyethanol under basic conditions .

Step 2: Etherification to Form Phenoxy Methyl Intermediate

The phenol intermediate is treated with chloromethyl methyl ether (MOMCl) to yield 4-(2-methoxyethyl)phenoxymethyl chloride .

Step 3: Suzuki-Miyaura Coupling

The chloride undergoes coupling with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid in the presence of Pd(PPh₃)₄, forming the target compound .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield
14-Bromophenol, K₂CO₃80°C85%
2MOMCl, DIPEA0°C→RT78%
3Pd(PPh₃)₄, Cs₂CO₃100°C65%

Purification and Characterization

Crude product is purified via column chromatography (silica gel, hexane/EtOAc 4:1), followed by recrystallization from methanol. Purity is confirmed by HPLC (>98%) and elemental analysis .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in THF, DCM, and DMSO; sparingly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres but hydrolyzes in aqueous acidic/basic conditions to form boronic acids .

Thermal Properties

  • Melting Point: 89–92°C (decomposition observed above 150°C).

  • Thermogravimetric Analysis (TGA): 5% weight loss at 210°C, indicating moderate thermal stability.

Applications in Synthetic Chemistry

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronate ester precursor in cross-coupling reactions, enabling the synthesis of biaryl structures central to pharmaceuticals and materials . For example, coupling with aryl halides yields functionalized terphenyls with applications in liquid crystals .

Boron Neutron Capture Therapy (BNCT)

Analogous dioxaborolanes are investigated for BNCT due to boron’s neutron capture cross-section. The compound’s lipophilic aryl groups may enhance tumor targeting.

Polymer Chemistry

Incorporation into polymers via radical polymerization improves thermal stability and flame retardancy, leveraging boron’s electron-deficient nature .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator